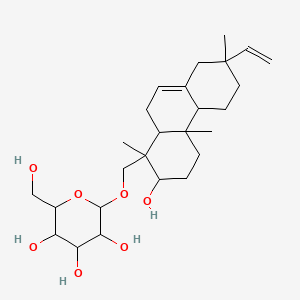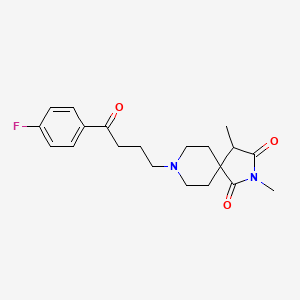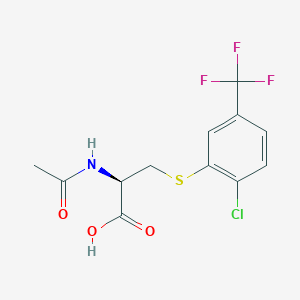
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of L-cysteine and a substituted phenyl group attached to the sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The acetylation can be achieved using acetic anhydride or acetyl chloride under basic conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the phenyl substituent.
Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives or modified phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. The acetyl group and the substituted phenyl group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the compound can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate cellular signaling pathways and enzyme activities, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Acetyl-S-phenyl-L-cysteine
- N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
84559-07-9 |
|---|---|
分子式 |
C12H11ClF3NO3S |
分子量 |
341.73 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[2-chloro-5-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-6(18)17-9(11(19)20)5-21-10-4-7(12(14,15)16)2-3-8(10)13/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20)/t9-/m0/s1 |
InChIキー |
SLUASYVUYSRWTQ-VIFPVBQESA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


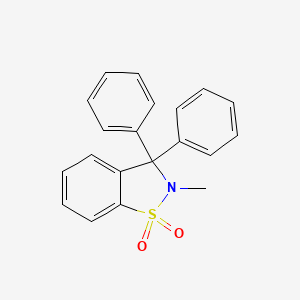
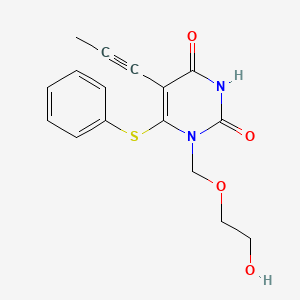
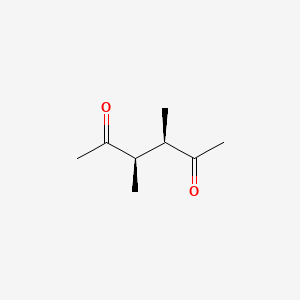

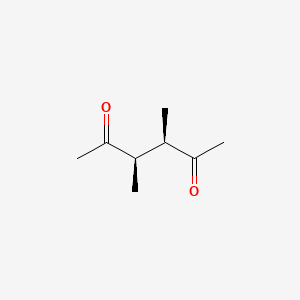
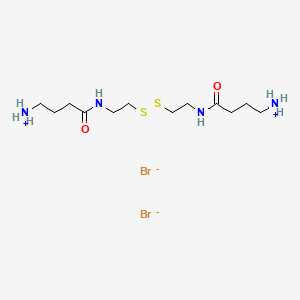
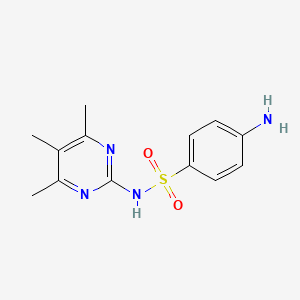


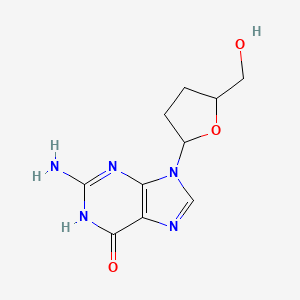
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
